4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine
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Overview
Description
4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 2-fluorobenzenesulfonyl chloride, is prepared by reacting 2-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution Reaction: The sulfonyl chloride intermediate is then reacted with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of 2-fluorobenzenesulfonyl chloride and 2-phenylmorpholine.
Optimization of Reaction Conditions: Ensuring optimal temperature, solvent, and reagent concentrations to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chlorophenyl)sulfonyl)-2-phenylmorpholine
- 4-((2-Bromophenyl)sulfonyl)-2-phenylmorpholine
- 4-((2-Methylphenyl)sulfonyl)-2-phenylmorpholine
Uniqueness
4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
4-(2-fluorophenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c17-14-8-4-5-9-16(14)22(19,20)18-10-11-21-15(12-18)13-6-2-1-3-7-13/h1-9,15H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGXMGZQHKZLKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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